molecular formula C22H25NO2 B11042987 1-[2,2,4,6-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanone

1-[2,2,4,6-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanone

Cat. No.: B11042987
M. Wt: 335.4 g/mol
InChI Key: RGEJXGJASMDOHO-UHFFFAOYSA-N
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Description

1-(1-BENZOYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzoyl group and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZOYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the condensation of a benzoyl chloride with a tetrahydroquinoline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZOYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(1-BENZOYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-BENZOYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety can also interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE: Lacks the benzoyl group, resulting in different chemical and biological properties.

    1-(BENZOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE: Similar structure but with variations in the substitution pattern.

Uniqueness

1-(1-BENZOYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzoyl group and the tetrahydroquinoline moiety allows for a wide range of applications and interactions.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1-benzoyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone

InChI

InChI=1S/C22H25NO2/c1-14-11-19-15(2)13-22(4,5)23(20(19)12-18(14)16(3)24)21(25)17-9-7-6-8-10-17/h6-12,15H,13H2,1-5H3

InChI Key

RGEJXGJASMDOHO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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